(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(14-8-16(24-19-14)11-1-2-11)20-6-5-13(9-20)12-3-4-15-17(7-12)23-10-22-15/h3-4,7-8,11,13H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVHZKUTIPQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Pharmacokinetics
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells, suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the arrest of the cell cycle at the S phase and the induction of apoptosis in cancer cells. This leads to a decrease in the proliferation of cancer cells and potentially to their death.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines
Cellular Effects
Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells. It is possible that (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone has similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure combining elements of benzo[d][1,3]dioxole, pyrrolidine, and isoxazole. This unique combination suggests potential biological activities that warrant detailed exploration.
- Molecular Formula: C16H15N2O3
- Molecular Weight: 301.36 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects, primarily focusing on its interaction with various biological targets.
The compound is believed to interact with neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. This suggests potential applications in treating neurological disorders.
1. Anticonvulsant Activity
Studies have shown that derivatives of compounds containing the pyrrolidine and isoxazole moieties can exhibit anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their efficacy in reducing seizure frequency and severity, indicating a possible therapeutic role in epilepsy management .
2. Anticancer Potential
The anticancer activity of compounds with similar structural motifs has been documented. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .
3. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are likely mediated through antioxidant properties and the modulation of neuroinflammatory responses .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Heterocyclic Core: The target compound’s pyrrolidine-isoxazole combination is distinct from pyrazoline-piperidine or pyrazoline-phenyl analogs. Pyrrolidine’s smaller ring size (5-membered vs.
- Substituent Effects : The cyclopropyl group on the isoxazole (target) contrasts with tert-butyl (), furan (), or nitro groups (). Cyclopropyl’s sp³-hybridized carbons could improve metabolic stability compared to bulkier tert-butyl groups .
- Methanone Linker: Present in all analogs, this group facilitates conjugation between heterocycles. The target’s isoxazole-linked methanone differs from pyrazoline- or phenyl-linked variants, which may alter electronic properties (e.g., dipole moments) .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR : Benzo[d][1,3]dioxole protons typically appear as a singlet at δ ~6.0–6.2 ppm (1H-NMR), as seen in and . The cyclopropyl group’s protons would resonate as a multiplet (δ ~0.5–1.5 ppm), distinct from tert-butyl (δ ~1.2–1.4 ppm) or furan (δ ~6.5–7.5 ppm) signals .
Q & A
Q. How can the synthesis route for this compound be optimized to improve yield and purity?
Methodological Answer:
- Use stepwise coupling strategies (e.g., amide bond formation between pyrrolidine and isoxazole precursors) with coupling agents like HATU or EDCl .
- Purify intermediates via column chromatography (silica gel, gradient elution) and monitor reactions with thin-layer chromatography (TLC) .
- Optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and reaction temperatures (e.g., 0–25°C for acid-sensitive steps) .
Q. What analytical techniques are most reliable for structural characterization?
Methodological Answer:
- Confirm stereochemistry with X-ray crystallography if single crystals are obtainable .
- Use NMR spectroscopy (1H/13C, DEPT, COSY) to resolve pyrrolidine and isoxazole protons; note splitting patterns for cyclopropyl groups .
- Validate molecular weight via LC-HRMS (e.g., [M+H]+ observed at 467.1641 in similar compounds) .
Q. How do the functional groups (e.g., benzo[d][1,3]dioxole, cyclopropylisoxazole) influence reactivity?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Use cell viability assays (MTT, ATP-lite) on cancer lines (e.g., HeLa, MCF7) to assess antiproliferative activity .
- Perform enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates .
- Prioritize ADME-Tox profiling (e.g., microsomal stability, CYP450 inhibition) early to flag liabilities .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Control for batch-to-batch variability in compound synthesis via rigorous QC (e.g., ≥95% purity by HPLC) .
- Replicate experiments with freshly prepared stock solutions to avoid degradation artifacts .
Q. What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Glide) with homology models of suspected targets (e.g., orexin receptors) .
- Conduct MD simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
Q. How can structure-activity relationship (SAR) studies guide derivatization?
Methodological Answer:
- Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with tert-butyl on isoxazole) and compare IC50 values .
- Use 3D-QSAR models (CoMFA, CoMSIA) to correlate steric/electronic features with activity .
- Prioritize derivatives with improved logP (e.g., ≤3.5) for enhanced blood-brain barrier penetration .
Q. What strategies address poor pharmacokinetics (e.g., low bioavailability)?
Methodological Answer:
- Introduce prodrug moieties (e.g., esterification of hydroxyl groups) to enhance solubility .
- Optimize Caco-2 permeability via formulation (e.g., nanoemulsions) or structural tweaks (e.g., reducing H-bond donors) .
- Test cytochrome P450 interactions to mitigate metabolic instability (e.g., CYP3A4/2D6 inhibition assays) .
Q. How can experimental design limitations impact reproducibility?
Methodological Answer:
- Address matrix degradation in bioassays by stabilizing samples (e.g., cooling to 4°C during long-term incubation) .
- Increase biological replicates (n ≥ 6) and use standardized cell lines (e.g., ATCC-certified) to reduce variability .
- Document reaction conditions meticulously (e.g., humidity, light exposure) to ensure protocol fidelity .
Q. What methods elucidate multi-target interactions (polypharmacology)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
